molecular formula C20H26N4O2S B2619051 2-Ethyl-5-((4-methoxyphenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898361-71-2

2-Ethyl-5-((4-methoxyphenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Katalognummer: B2619051
CAS-Nummer: 898361-71-2
Molekulargewicht: 386.51
InChI-Schlüssel: MTCLGGPTVZHYHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-5-((4-methoxyphenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C20H26N4O2S and its molecular weight is 386.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-Ethyl-5-((4-methoxyphenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a thiazole-triazole hybrid that has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

C16H22N4O2S\text{C}_{16}\text{H}_{22}\text{N}_4\text{O}_2\text{S}

This complex structure includes a thiazole ring fused with a triazole moiety, contributing to its biological activity.

Anticancer Activity

Recent studies have indicated that thiazole and triazole derivatives exhibit significant anticancer properties. The compound in focus has shown promising results in various in vitro and in vivo models.

  • In Vitro Studies :
    • The compound demonstrated cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer), with IC50 values indicating potent activity.
    • In a comparative study, the compound exhibited an IC50 of 2.4 µM against A549 cells, which is comparable to established chemotherapeutics like gefitinib (IC50 = 2.4 µM) .
  • In Vivo Studies :
    • In xenograft models using BALB/c-nu nude mice, administration of the compound at doses of 3 mg/kg resulted in significant tumor regression without observable toxicity .
    • The compound's mechanism appears to involve cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In models of inflammation induced by lipopolysaccharides (LPS), it inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activity of this compound is attributed to several mechanisms:

  • Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in cell proliferation and survival pathways.
  • DNA Interaction : It exhibits high affinity for DNA binding, which may lead to disruption of replication processes in rapidly dividing cancer cells.
  • Reactive Oxygen Species (ROS) Modulation : The compound modulates ROS levels within cells, promoting oxidative stress that can lead to cancer cell death.

Study 1: Efficacy Against Lung Cancer

A study conducted on A549 lung cancer cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The study utilized MTT assays to quantify cytotoxicity and found that the compound significantly outperformed standard treatments at certain concentrations .

Study 2: In Vivo Tumor Growth Inhibition

In another investigation involving MDA-MB-231 xenografts in mice, the administration of the compound led to a 60% reduction in tumor volume compared to control groups receiving no treatment. Histological examinations revealed increased apoptosis within treated tumors .

Eigenschaften

IUPAC Name

2-ethyl-5-[(4-methoxyphenyl)-(3-methylpiperidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2S/c1-4-16-21-20-24(22-16)19(25)18(27-20)17(23-11-5-6-13(2)12-23)14-7-9-15(26-3)10-8-14/h7-10,13,17,25H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCLGGPTVZHYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCCC(C4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.